molecular formula C12H7N3O3S B3488538 N-(3-cyanothiophen-2-yl)-3-nitrobenzamide

N-(3-cyanothiophen-2-yl)-3-nitrobenzamide

Cat. No.: B3488538
M. Wt: 273.27 g/mol
InChI Key: PETLUEQEPHLPHR-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-nitrobenzamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and a benzamide moiety substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 3-cyanothiophene-2-amine. The reaction is carried out under N-acylation conditions, where the carboxylic acid group of 3-nitrobenzoic acid reacts with the amine group of 3-cyanothiophene-2-amine to form the amide bond . The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The cyano and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-3-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct electronic properties and reactivity. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c13-7-9-4-5-19-12(9)14-11(16)8-2-1-3-10(6-8)15(17)18/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETLUEQEPHLPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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